Regioisomeric Differentiation: 6-Ethynyl vs. 5-Ethynyl Substitution on the 2-Methyl-2H-Indazole Scaffold
The 6-ethynyl substitution on 6-ethynyl-2-methyl-2H-indazole (CAS 2551117-88-3) places the alkyne handle at the C6 meta position relative to the N2-methyl, whereas the 5-ethynyl-2-methyl-2H-indazole isomer (CAS 1551200-32-8) positions it at the C5 para position. In drug discovery programs, the vector of the click-derived appendage is critical: C6-substituted indazoles project functional groups at an angle of approximately 120° relative to the indazole plane's long axis, while C5-substituted analogs adopt an approximately 60° projection, leading to distinct spatial occupancy in kinase hinge-binding pockets or protein-protein interaction interfaces . Both compounds exhibit identical calculated LogP (1.5546) and TPSA (17.82 Ų) from vendor datasheets, indicating no inherent lipophilicity or polarity differential exists to explain biological differences—the differentiation is purely geometric .
| Evidence Dimension | Ethynyl substitution position and resultant click-conjugate projection vector |
|---|---|
| Target Compound Data | C6-ethynyl: projection angle ~120° vs. indazole long axis; LogP 1.5546, TPSA 17.82 Ų |
| Comparator Or Baseline | 5-Ethynyl-2-methyl-2H-indazole (CAS 1551200-32-8): projection angle ~60°; LogP 1.5546, TPSA 17.82 Ų |
| Quantified Difference | Identical lipophilicity (ΔLogP = 0) and polarity (ΔTPSA = 0); differentiation arises solely from ethynyl position geometry (~60° angular difference in conjugate projection) |
| Conditions | Vendor datasheets (Leyan Ltd.); LogP and TPSA are ACD/Labs predicted values; projection angles estimated from indazole core geometry |
Why This Matters
When the indazole core is required to participate in a specific binding interaction (e.g., hinge-binding in kinases), the divergent conjugate projection vectors of C6 vs. C5 ethynyl isomers dictate that these compounds cannot be interchanged without risking loss of target engagement, necessitating explicit procurement of the 6-ethynyl regioisomer (CAS 2551117-88-3).
- [1] Pennington, L. D., et al. The necessary nitrogen atom: a versatile high-impact design element for multiparameter optimization. Journal of Medicinal Chemistry, 2017. View Source
